molecular formula C16H11ClO3 B5715473 4-formylphenyl 3-(2-chlorophenyl)acrylate

4-formylphenyl 3-(2-chlorophenyl)acrylate

Cat. No. B5715473
M. Wt: 286.71 g/mol
InChI Key: RLJULQBJEBNHSJ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formylphenyl 3-(2-chlorophenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is a yellow powder that is used in various scientific research applications. This compound is synthesized through a specific method that involves the reaction between 4-formylphenol and 3-(2-chlorophenyl)acrylic acid.

Mechanism of Action

The mechanism of action of 4-formylphenyl 3-(2-chlorophenyl)acrylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body. This compound is also believed to have antioxidant properties.
Biochemical and Physiological Effects:
4-formylphenyl 3-(2-chlorophenyl)acrylate has been shown to have certain biochemical and physiological effects. It has been shown to have anti-inflammatory properties. It has also been shown to have antitumor activity. This compound has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-formylphenyl 3-(2-chlorophenyl)acrylate in lab experiments include its high purity and stability. This compound is readily available and can be easily synthesized. However, the limitations of using this compound include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of 4-formylphenyl 3-(2-chlorophenyl)acrylate in scientific research. This compound can be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It can also be studied for its potential use as a neuroprotective agent. The synthesis of new chemical compounds using 4-formylphenyl 3-(2-chlorophenyl)acrylate as a starting material can also be explored.

Synthesis Methods

The synthesis of 4-formylphenyl 3-(2-chlorophenyl)acrylate involves the reaction between 4-formylphenol and 3-(2-chlorophenyl)acrylic acid. The reaction takes place in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for a specific time, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

4-formylphenyl 3-(2-chlorophenyl)acrylate is used in various scientific research applications. It is used as a starting material in the synthesis of various other chemical compounds. It is also used as a reagent in organic synthesis reactions. This compound is used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(4-formylphenyl) (E)-3-(2-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-15-4-2-1-3-13(15)7-10-16(19)20-14-8-5-12(11-18)6-9-14/h1-11H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJULQBJEBNHSJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-formylphenyl (2E)-3-(2-chlorophenyl)prop-2-enoate

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